
hexa-2,4-dienyl 2-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexa-2,4-dienyl 2-hydroxypropanoate is an organic compound characterized by its conjugated diene structure and ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexa-2,4-dienyl 2-hydroxypropanoate can be synthesized through the esterification of hexa-2,4-dienoic acid with 2-hydroxypropanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hexa-2,4-dienyl 2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the conjugated diene system into a saturated alkane.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the diene system.
Substitution: Nucleophiles such as alcohols and amines can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Hexa-2,4-dienal or hexa-2,4-dienoic acid.
Reduction: Hexane derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Hexa-2,4-dienyl 2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of hexa-2,4-dienyl 2-hydroxypropanoate involves its interaction with various molecular targets. The conjugated diene system allows the compound to participate in electrophilic addition reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to antimicrobial or anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Hexa-2,4-dienyl 2-hydroxypropanoate can be compared with other similar compounds, such as:
Hexa-2,4-dienoic acid: Shares the conjugated diene structure but lacks the ester functional group.
Hexa-2,4-dienal: An aldehyde derivative with similar reactivity but different functional properties.
Hexa-2,4-diyne-1,6-diol: Contains a triple bond instead of a double bond, leading to different chemical behavior.
The uniqueness of this compound lies in its combination of the conjugated diene system and the ester functional group, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
57878-04-3 |
|---|---|
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
hexa-2,4-dienyl 2-hydroxypropanoate |
InChI |
InChI=1S/C9H14O3/c1-3-4-5-6-7-12-9(11)8(2)10/h3-6,8,10H,7H2,1-2H3 |
Clé InChI |
LFYGUYQOZOWZRM-UHFFFAOYSA-N |
SMILES canonique |
CC=CC=CCOC(=O)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Oxo-2-[1-(2,4,6-trimethylphenyl)ethanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14603098.png)
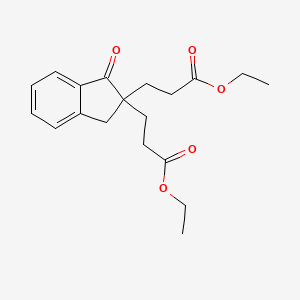

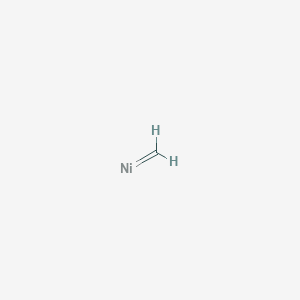
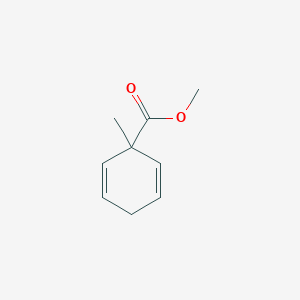

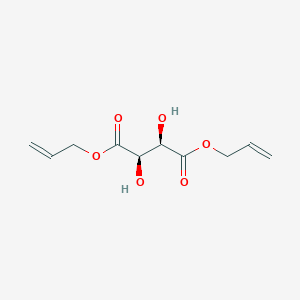
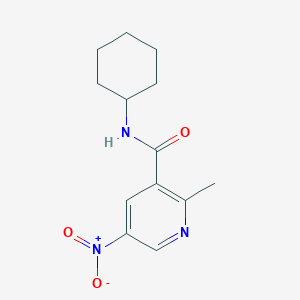
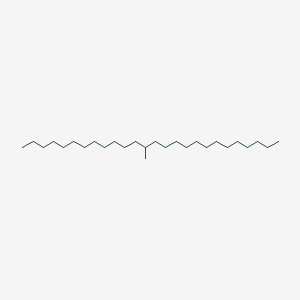
![2-(4-Hydroxyphenyl)-3-phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14603142.png)


![1-Phenyl-3,4,5,6,7,8,9,10-octahydrocycloocta[b]pyridin-2-one](/img/structure/B14603172.png)
